Cas no 1427325-76-5 ([6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone)
![[6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone structure](https://ja.kuujia.com/scimg/cas/1427325-76-5x500.png)
[6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone 化学的及び物理的性質
名前と識別子
-
- [6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone
- JWH 200 6-hydroxyindole metabolite
- CHEBI:183927
- [6-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
- CHC32576
- (6-hydroxy-1-(2-morpholinoethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone
- PRMFDACRPWNMJK-UHFFFAOYSA-N
- {6-Hydroxy-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl}(1-naphthyl)methanone
- 1427325-76-5
- Methanone, [6-hydroxy-1-[2-(4-morpholinyl)ethyl]-1h-indol-3-yl]-1-naphthalenyl-
- DTXSID301017853
- NS00017268
-
- インチ: InChI=1S/C25H24N2O3/c28-19-8-9-21-23(25(29)22-7-3-5-18-4-1-2-6-20(18)22)17-27(24(21)16-19)11-10-26-12-14-30-15-13-26/h1-9,16-17,28H,10-15H2
- InChIKey: PRMFDACRPWNMJK-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(CCN4CCOCC4)C5=C3C=CC(=C5)O
計算された属性
- せいみつぶんしりょう: 400.17869263g/mol
- どういたいしつりょう: 400.17869263g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 30
- 回転可能化学結合数: 5
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.8
- トポロジー分子極性表面積: 54.7Ų
[6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P009C4S-1mg |
JWH 200 6-hydroxyindole metabolite |
1427325-76-5 | ≥98% | 1mg |
$166.00 | 2024-06-20 | |
1PlusChem | 1P009C4S-10mg |
JWH 200 6-hydroxyindole metabolite |
1427325-76-5 | ≥98% | 10mg |
$525.00 | 2024-06-20 | |
A2B Chem LLC | AE34828-1mg |
JWH 200 6-hydroxyindole metabolite |
1427325-76-5 | ≥98% | 1mg |
$106.00 | 2024-04-20 | |
A2B Chem LLC | AE34828-5mg |
JWH 200 6-hydroxyindole metabolite |
1427325-76-5 | ≥98% | 5mg |
$248.00 | 2024-04-20 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | J910980-1mg |
JWH 200 6-hydroxyindole metabolite |
1427325-76-5 | 98% | 1mg |
¥2,018.70 | 2022-01-14 | |
1PlusChem | 1P009C4S-5mg |
JWH 200 6-hydroxyindole metabolite |
1427325-76-5 | ≥98% | 5mg |
$342.00 | 2024-06-20 | |
A2B Chem LLC | AE34828-10mg |
JWH 200 6-hydroxyindole metabolite |
1427325-76-5 | ≥98% | 10mg |
$384.00 | 2024-04-20 |
[6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone 関連文献
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
6. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
-
Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
[6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanoneに関する追加情報
Chemical Profile of [6-hydroxy-1-(2-morpholinoethyl)indol-3-yl](1-naphthyl)methanone (CAS No. 1427325-76-5)
[6-hydroxy-1-(2-morpholinoethyl)indol-3-yl](1-naphthyl)methanone is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1427325-76-5, features a unique molecular architecture comprising an indole core substituted with a hydroxyl group at the 6-position and an N-morpholinoethyl chain at the 1-position, further linked to a benzophenone moiety via a methanone bridge. The presence of multiple pharmacophoric elements makes this molecule a promising candidate for further exploration in drug discovery and development.
The indole scaffold is well-documented for its biological activity, playing a crucial role in various biological pathways and serving as a key structural motif in numerous therapeutic agents. Specifically, the 6-hydroxy group on the indole ring introduces potential hydrogen bonding capabilities, which can enhance binding affinity to biological targets. The 1-(2-morpholinoethyl) side chain adds another layer of complexity, as morpholine derivatives are known for their ability to modulate enzyme activity and receptor interactions. This combination of features positions [6-hydroxy-1-(2-morpholinoethyl)indol-3-yl](1-naphthyl)methanone as a versatile building block for designing novel pharmacological entities.
In recent years, there has been growing interest in indole derivatives due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The structural features of [6-hydroxy-1-(2-morpholinoethyl)indol-3-yl](1-naphthyl)methanone align well with these trends, making it an attractive candidate for further investigation. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain kinases and transcription factors, which are implicated in various diseases. These findings are particularly noteworthy given the ongoing efforts to develop targeted therapies for conditions such as cancer and neurodegenerative disorders.
The benzophenone moiety present in the molecule is another pharmacophoric element that contributes to its potential therapeutic utility. Benzophenone derivatives have been extensively studied for their photophysical properties and their role as intermediates in the synthesis of dyes and agrochemicals. In the context of pharmaceuticals, benzophenone-based compounds have shown promise as modulators of cellular signaling pathways. The methanone bridge connecting the indole and benzophenone moieties provides stability to the molecule while allowing for conformational flexibility, which can be critical for optimal binding to biological targets.
Advances in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules like [6-hydroxy-1-(2-morpholinoethyl)indol-3-yl](1-naphthyl)methanone with potential targets. These computational studies have provided valuable insights into how the structural features of the compound contribute to its biological activity. For instance, molecular dynamics simulations have revealed that the hydroxyl group at the 6-position of the indole ring can form hydrogen bonds with polar residues on protein surfaces, while the morpholinoethyl side chain interacts favorably with hydrophobic pockets. Such detailed understanding is crucial for optimizing the compound's pharmacokinetic properties and therapeutic efficacy.
The synthesis of [6-hydroxy-1-(2-morpholinoethyl)indol-3-yl](1-naphthyl)methanone presents unique challenges due to its complex structure. However, recent advancements in synthetic methodologies have made it more feasible to access such molecules efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the indole-benzophenone core. Additionally, protecting group strategies have enabled chemists to install functional groups in a controlled manner, ensuring high yields and purity. These synthetic achievements underscore the growing capability of organic chemists to design and produce complex pharmacologically relevant molecules.
Ongoing research is focused on evaluating the pharmacological profile of [6-hydroxy-1-(2-morpholinoethyl)indol-3-yl](1-naphthyl)methanone in various disease models. In vitro assays have demonstrated promising activity against several targets, including kinases and transcription factors known to be involved in cancer progression. Furthermore, preclinical studies are underway to assess its efficacy and safety profiles in animal models. These efforts are supported by collaborations between academic institutions and pharmaceutical companies, which aim to accelerate the translation of laboratory discoveries into clinical applications.
The development of novel drug candidates requires not only potent biological activity but also favorable pharmacokinetic properties. Metabolic stability studies have been conducted to evaluate how [6-hydroxy-1-(2-morpholinoethyl)indol-3-yl](1-naphthyl)methanone behaves within biological systems. These studies have provided insights into potential metabolic pathways and degradation products, which can inform future structural modifications aimed at improving drug-like properties. Additionally, formulation studies are being performed to optimize delivery methods, ensuring that the compound reaches its target site effectively.
The future prospects for [6-hydroxy-1-(2-morpholinoethyl)indol-3-yl](1-naphthyl)methanone are bright, given its unique structural features and promising preclinical data. As research continues to uncover new biological functions and therapeutic applications for indole derivatives, this compound is poised to play a significant role in next-generation drug development. Collaborative efforts among chemists, biologists, and clinicians will be essential in realizing this potential and bringing innovative treatments to patients worldwide.
1427325-76-5 ([6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone) 関連製品
- 1805154-91-9(4-Amino-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-2-acetic acid)
- 343854-19-3((butan-2-yl)(4-fluorophenyl)methylamine)
- 2228924-42-1(O-2-(3-methoxy-4-nitrophenyl)propylhydroxylamine)
- 2229444-45-3(2-{4-chloro-7H-pyrrolo2,3-dpyrimidin-5-yl}-2-methoxypropan-1-amine)
- 1805871-60-6(7-Iodo-1H-benzimidazole-5-sulfonyl chloride)
- 1051924-59-4(N-(2H-1,3-benzodioxol-5-yl)-3-(3,5-dimethylpiperidin-1-yl)propanamide; oxalic acid)
- 1240706-83-5([(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl thiophene-3-carboxylate)
- 1007344-24-2(methyl 1-4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl-1H-pyrazole-3-carboxylate)
- 2138517-54-9(rac-tert-butyl (2R,3S)-3-aminooxolane-2-carboxylate)
- 1805346-03-5(5-Bromo-2-(difluoromethyl)-3-fluoropyridine-4-sulfonyl chloride)



